N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide
Description
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-ylmorpholine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3S/c16-19(17,14-3-5-18-6-4-14)13-9-7-11-10-1-2-12-15(10)8-9/h1-2,7-8,13H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYIFWBGLXLKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the morpholine and sulfonamide groups. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyrimidine ring system. Subsequent reactions introduce the morpholine and sulfonamide functionalities.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to streamline the production process and minimize human intervention.
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, NTRK fusion inhibitors featuring this scaffold have shown promise in targeting specific cancer types. Research indicates that modifications to the core structure can lead to enhanced potency against various cancer cell lines. For example, compounds with specific substitutions at key positions have demonstrated IC50 values in the nanomolar range against NTRK1 and other targets .
Kinase Inhibition
N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide has been investigated for its ability to inhibit several kinases involved in cancer progression. These include receptor tyrosine kinases (RTKs) such as AXL and c-MET. The inhibition of these kinases can disrupt signaling pathways that contribute to tumor growth and metastasis . The structure-activity relationship (SAR) studies indicate that specific modifications can significantly enhance kinase selectivity and potency .
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step synthetic pathways that allow for the introduction of various functional groups. Recent advancements in synthetic methodologies have improved yields and reduced reaction times, facilitating the development of diverse derivatives with tailored biological activities .
Synthetic Strategies
The most common synthetic routes involve cyclocondensation reactions with 1H-pyrazole derivatives and electrophilic species. This approach allows for the introduction of substituents at critical positions on the pyrazolo[1,5-a]pyrimidine core, which can modulate biological activity .
Case Studies and Research Findings
Several case studies illustrate the efficacy of this compound in preclinical models:
| Study | Compound | Target | IC50 Value | Notes |
|---|---|---|---|---|
| Andrews et al., 2011 | Macrocyclic derivatives | TrkA | 1.7 nM | Potent activity against TrkA |
| Pal et al., 2019 | Triazole-substituted derivatives | NTRK1 | <10 nM | Optimized substitutions enhanced activity |
| Recent SAR studies | Various modifications | Multiple kinases | Nanomolar range | Structural modifications crucial for potency |
These findings emphasize the importance of structural optimization in enhancing the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives.
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Pharmacological and Physicochemical Differences
Bioavailability and Solubility :
- The morpholine sulfonamide group in the target compound likely improves aqueous solubility compared to analogues with hydrophobic substituents (e.g., 4-tolyldiazenyl in Compound 2a). This is critical for oral bioavailability, as seen in niosomal formulations of Compound 2b .
- CHEMBL3355071, with a pyrrolopyridinyl group, exhibits moderate solubility but requires structural optimization for in vivo efficacy .
Anticancer Activity :
- Compounds 2a and 2b demonstrate significant activity against liver and breast cancer cell lines, with IC₅₀ values in the micromolar range. Their efficacy is attributed to DNA intercalation and topoisomerase inhibition .
- The pyrazolo-triazine derivatives from show selective cytotoxicity but lack sulfonamide functionalization, reducing their target specificity compared to sulfonamide-containing analogues .
Synthetic Complexity :
- The target compound’s synthesis is less labor-intensive than diazenyl-substituted derivatives (e.g., 2a, 2b), which require multistep diazo coupling and purification .
- CHEMBL3355071 involves stereochemical challenges due to its tetrahydropyrazine ring, complicating large-scale production .
Key Research Findings
- Compound 2a : Exhibits a 95% purity with elemental analysis deviations <0.4%, confirming synthetic reliability. Demonstrated 60% tumor growth inhibition in murine hepatoma models .
- Compound 2b : Formulated in vitamin E TPGS-niosomes, achieving a 2.5-fold increase in oral bioavailability compared to free drug .
- Pyrazolo-triazines : Show moderate activity against leukemia (Jurkat) and breast cancer (MCF-7) lines, with GI₅₀ values of 10–50 µM .
Biological Activity
N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer and infectious diseases. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, antitumor, and receptor antagonist properties.
Synthesis and Structure
The compound is synthesized through a series of reactions involving pyrazolo[1,5-a]pyrimidine derivatives and morpholine sulfonamide moieties. The synthesis process often employs microwave irradiation and ultrasound techniques to enhance yield and reduce reaction time. These methods have been shown to be effective in producing various substituted pyrazolo[1,5-a]pyrimidines, which serve as precursors for the target compound .
Antimicrobial Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable antimicrobial properties. A series of synthesized compounds were screened for their in vitro activity against various bacterial and fungal strains. The results indicated that many derivatives displayed significant antibacterial and antifungal activities, with some compounds showing effectiveness comparable to established antibiotics .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 32 µg/mL |
| 2 | S. aureus | 16 µg/mL |
| 3 | C. albicans | 8 µg/mL |
Antitumor Activity
The antitumor efficacy of this compound has been evaluated against several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Comparative studies with Doxorubicin revealed that specific derivatives exhibited potent cytotoxic effects.
Case Study: Antitumor Efficacy
In a study examining the cytotoxic effects of several pyrazolo[1,5-a]pyrimidine derivatives, it was found that one derivative significantly inhibited cell proliferation in MCF-7 cells with an IC50 value of 15 µM. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Aryl Hydrocarbon Receptor (AHR) Antagonism
The aryl hydrocarbon receptor (AHR) is a critical target in cancer therapy due to its role in regulating immune responses and tumor progression. Recent structure-activity relationship studies have identified this compound as a potential AHR antagonist. The compound demonstrated an IC50 value of 31 nM in luciferase reporter gene assays, indicating strong antagonistic activity against AHR signaling pathways .
Q & A
Q. What are efficient synthetic routes for preparing N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide?
A common approach involves heterocyclization reactions between pyrazol-5-amines and sulfonamide-bearing electrophiles. For example, cyclocondensation of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with 1H-pyrazol-5-amines under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) can yield pyrazolo[1,5-a]pyrimidine scaffolds. Subsequent sulfonylation with morpholine-4-sulfonyl chloride in the presence of a base (e.g., triethylamine) introduces the sulfonamide moiety. Purification typically involves column chromatography and recrystallization, with structural confirmation via NMR, IR, and mass spectrometry .
Q. How can researchers confirm the structural integrity of this compound?
Key analytical methods include:
- NMR spectroscopy : and NMR to verify substitution patterns and aromaticity of the pyrazolo[1,5-a]pyrimidine core.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z ~381.1 for CHNOS).
- X-ray crystallography : To resolve ambiguities in regiochemistry, as demonstrated for related pyrazolo[1,5-a]pyrimidine derivatives .
- Elemental analysis : Deviation ≤ ±0.4% from theoretical values ensures purity .
Q. What in vitro assays are suitable for preliminary biological evaluation?
Standard protocols include:
- Anticancer screening : NCI-60 cell line panel testing to assess growth inhibition (GI values) across nine cancer types .
- Kinase inhibition : Fluorescence-based assays (e.g., ADP-Glo™) to evaluate activity against kinases like DDR1 or VEGF receptors .
- Fluorescence imaging : Quantifying quantum yield (Φ) and Stokes shift for applications in cellular tracking, as seen in pyrazolo[1,5-a]pyrimidine fluorophores .
Advanced Research Questions
Q. How do structural modifications (e.g., morpholine vs. piperazine) influence bioactivity?
Comparative SAR studies reveal:
- Morpholine substitution : Enhances solubility and modulates kinase selectivity (e.g., DMH4’s >98% inhibition at 214 nM against VEGF receptors vs. DMH3’s selectivity for quinoline-containing analogs) .
- Sulfonamide positioning : Para-substitution on the pyrimidine ring improves binding to hydrophobic kinase pockets, as observed in PARG inhibitors .
- Electron-withdrawing groups : Fluorine or trifluoromethyl groups at C7 increase metabolic stability and cellular permeability .
Q. What computational methods aid in rational design of derivatives?
- DFT calculations : Analyze resonance effects between aryl substituents and the pyrazolo[1,5-a]pyrimidine core (e.g., dihedral angles ranging 34°–64° impact fluorescence properties) .
- Molecular docking : Predict binding modes to targets like DDR1 or PARP1 using software (e.g., AutoDock Vina) and crystal structures (PDB: 4YH2) .
- ADMET prediction : Tools like SwissADME assess logP, bioavailability, and CYP450 interactions to prioritize candidates .
Q. How can researchers resolve contradictions in reported biological data?
- Cross-laboratory validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Meta-analysis : Compare data across studies (e.g., GI values from NCI-60 vs. in-house cancer lines) to identify cell-type-specific effects .
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., DDR1 inhibition in cancer metastasis) .
Q. What strategies improve the compound’s pharmacokinetic profile?
- Prodrug design : Introduce hydrolyzable esters (e.g., methyl or ethyl) at the sulfonamide group to enhance oral bioavailability .
- Nanoformulation : Vitamin E TPGS-augmented niosomes increase solubility and reduce hepatic clearance, as demonstrated for related pyrazolopyrimidines .
- Metabolite identification : LC-MS/MS profiling of hepatic microsomal incubations identifies stable metabolites for further optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
